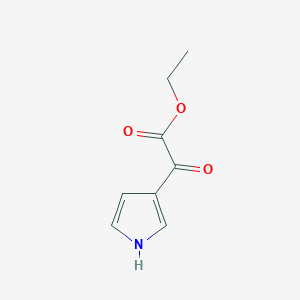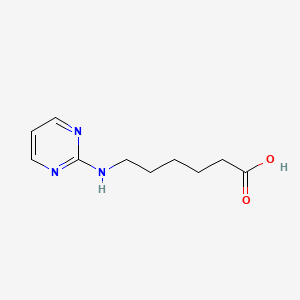![molecular formula C17H25NO4 B3162141 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid CAS No. 876294-65-4](/img/structure/B3162141.png)
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
4-{[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrrole ring, which is further substituted with ethoxycarbonyl and methyl groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexane ring and introduce the carboxylic acid group through oxidation reactions. The pyrrole ring can be synthesized separately and then attached to the cyclohexane ring via a coupling reaction. The ethoxycarbonyl and methyl groups are introduced through alkylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ethoxycarbonyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[3-(Methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
- 4-{[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}benzoic acid
Uniqueness
The uniqueness of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid lies in its specific substitution pattern and the presence of both a cyclohexane ring and a pyrrole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
4-[(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(21)15-9-11(2)18(12(15)3)10-13-5-7-14(8-6-13)16(19)20/h9,13-14H,4-8,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYWXIAANTCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2CCC(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



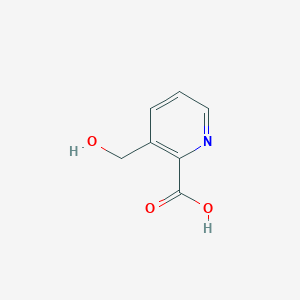

![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
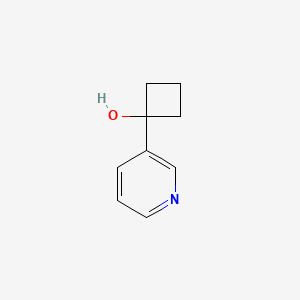
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)

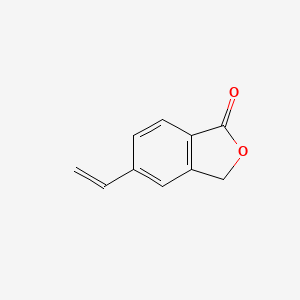

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
